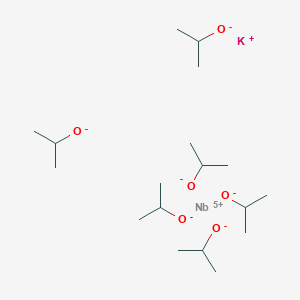
Niobium potassium isopropoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Niobium potassium isopropoxide: is a chemical compound with the formula C3H9KNbO . It is a niobium-based alkoxide that is often used in various chemical reactions and industrial applications. This compound is known for its sensitivity to moisture and its ability to act as a catalyst in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Niobium potassium isopropoxide can be synthesized through several methods. One common method involves the reaction of niobium pentachloride with potassium isopropoxide in an anhydrous environment. The reaction typically takes place in a solvent such as isopropanol, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, this compound is often produced using a sol-gel process. This method involves the hydrolysis and polycondensation of niobium alkoxides in the presence of potassium hydroxide. The resulting gel is then dried and calcined to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Niobium potassium isopropoxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly known for its ability to catalyze polymerization and isomerization reactions .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or oxygen under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve the use of halogenated solvents and can be facilitated by heating the reaction mixture.
Major Products: The major products formed from these reactions include niobium oxides, niobium halides, and various organic compounds depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: Niobium potassium isopropoxide is widely used as a precursor in the synthesis of niobium-based materials, including niobium oxides and niobium nitrides. These materials have applications in catalysis, electronics, and materials science .
Biology and Medicine:
Industry: Industrially, this compound is used as a catalyst in the production of polymers and as a precursor in the manufacturing of advanced ceramics and coatings .
Mechanism of Action
The mechanism by which niobium potassium isopropoxide exerts its effects involves the formation of niobium-oxygen bonds. These bonds facilitate various catalytic processes, including the polymerization of organic compounds and the formation of niobium-based materials. The molecular targets and pathways involved in these processes are primarily related to the interaction of niobium with oxygen and other reactive species .
Comparison with Similar Compounds
Niobium isopropoxide: Similar in structure but lacks the potassium component.
Potassium isopropoxide: Contains potassium but lacks the niobium component.
Niobium pentachloride: A niobium-based compound used in similar catalytic applications but with different reactivity.
Uniqueness: Niobium potassium isopropoxide is unique due to its combined properties of niobium and potassium, which enhance its catalytic activity and make it suitable for a wide range of applications in both research and industry .
Properties
Molecular Formula |
C18H42KNbO6 |
|---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
potassium;niobium(5+);propan-2-olate |
InChI |
InChI=1S/6C3H7O.K.Nb/c6*1-3(2)4;;/h6*3H,1-2H3;;/q6*-1;+1;+5 |
InChI Key |
HYWQXRUVXGGHRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[K+].[Nb+5] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















